molecular formula C6H10N2O3 B583981 Oxiracetam-13C2,15N CAS No. 1346602-09-2

Oxiracetam-13C2,15N

Cat. No. B583981
M. Wt: 161.135
InChI Key: IHLAQQPQKRMGSS-LORYZXSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiracetam-13C2,15N is a biochemical used for proteomics research . It is also known as 4-Hydroxy-2-oxo-1-pyrrolidineacetamide-13C2,15N . The molecular formula is C413C2H10N15NO3 and the molecular weight is 161.13 .


Molecular Structure Analysis

The molecular structure of Oxiracetam-13C2,15N is C413C2H10N15NO3 . A specific analytical method for analyzing (S)-oxiracetam and four related impurities in the bulk drug of (S)-oxiracetam using high-performance liquid chromatography (HPLC) has been reported .


Chemical Reactions Analysis

Oxiracetam has been shown to have effects on cognitive impairment in the early phase of traumatic brain injury . It has been suggested that (S)-oxiracetam, but not ®-oxiracetam, was the effective ingredient that alleviated the impairments of spatial learning and memory .


Physical And Chemical Properties Analysis

Oxiracetam-13C2,15N appears as a white to off-white solid . It is soluble in DMSO and water .

Scientific Research Applications

Stable Isotope Applications in Clinical Science

Stable isotopes like 13C and 15N have significantly contributed to clinical science by improving patient safety and broadening the scope of applicable clinical problems. The use of stable isotopes, including compounds like Oxiracetam-13C2,15N, has been pivotal in diagnosing and conducting clinical research. These isotopes have facilitated studies on total body water, absorption processes, and metabolic studies involving compounds like ammonia, urea, and creatinine. The inherent safety of stable isotopes, combined with advances in mass spectrometric analysis, underscores their utility in clinical research (Halliday & Rennie, 1982).

Brain Cholinergic Mechanisms and Cognitive Enhancements

Research into nootropic drugs, which include Oxiracetam, has shown a significant interaction with brain cholinergic mechanisms, influencing cognitive processes. These drugs, through their action on cholinergic systems, have been demonstrated to prevent or reverse cognitive impairments induced by various agents. Oxiracetam, in particular, has been noted for its ability to prevent decreases in brain acetylcholine levels and amnesia caused by conditions like electroconvulsive shock. The study of Oxiracetam and its isotopically labeled variants thus contributes to understanding the role of cholinergic systems in learning and memory processes (Pepeu & Spignoli, 1989).

Metabolic Flux Analysis Using Stable Isotopes

The use of 13C and 15N isotopes, including those in compounds like Oxiracetam-13C2,15N, allows for precise metabolic flux analysis in both animal models and human subjects. This technique is crucial for tracing the flow of atoms through metabolic pathways, providing insights into health and disease states. By studying the dynamic metabolic changes using stable isotope tracers, researchers can gain a detailed understanding of systemic metabolism and its alterations in various conditions, such as cancer and metabolic disorders (Reisz & D’Alessandro, 2017).

Safety And Hazards

Oxiracetam has been used in clinical trials and has been shown to be safe even when high doses are consumed for a long period of time . In a study on the pharmacokinetic properties of S-oxiracetam, it was well tolerated, and no serious adverse events occurred in 2.0, 4.0, and 8.0 g in single- and 4.0 g in multiple-dose studies .

Future Directions

Research suggests that Oxiracetam may be helpful in restoring cognitive impairment by ameliorating neuroinflammation in the early phase of traumatic brain injury . It has also been suggested that Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . These findings indicate potential future directions for the use of Oxiracetam in treating cognitive impairments caused by cerebral hypoperfusion .

properties

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-LORYZXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiracetam-13C2,15N

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